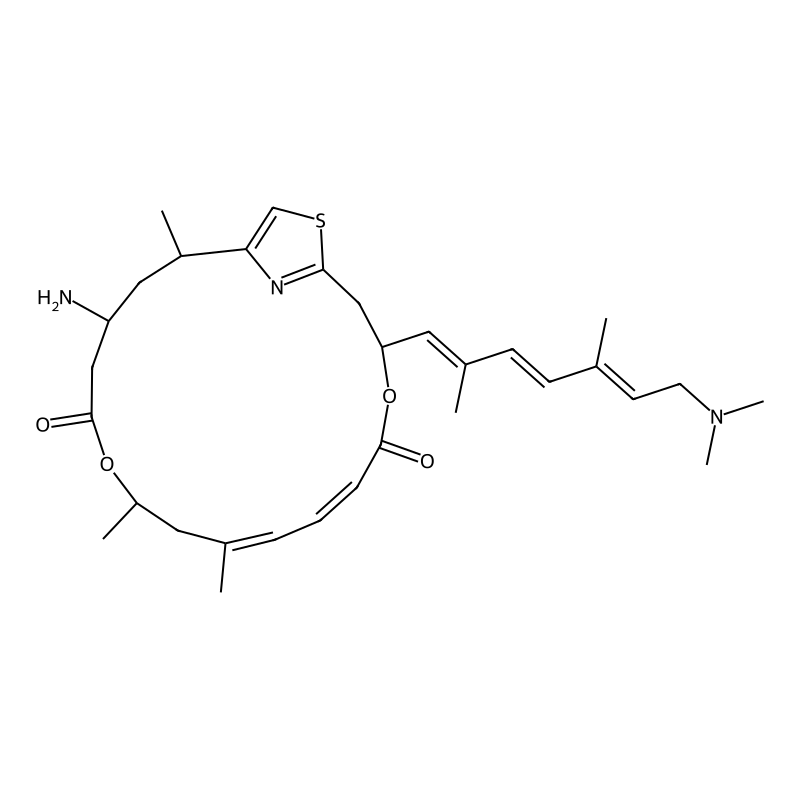

pateamine A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pateamine A is a natural product derived from the marine sponge Mycale hentscheli. It is classified as a potent cytotoxic compound, particularly known for its ability to inhibit protein translation initiation. The compound features a unique thiazole ring, which is integral to its biological activity. Pateamine A has garnered significant interest in pharmaceutical research due to its potential applications in treating various diseases, particularly cancer and cachexia, a syndrome characterized by severe muscle wasting associated with chronic illnesses .

Pateamine A primarily functions as an inhibitor of eukaryotic initiation factor 4A proteins, which play a crucial role in the assembly of the ribosome for protein synthesis. The mechanism of action involves binding to eukaryotic initiation factor 4A, thereby disrupting its function and leading to inhibition of cap-dependent translation . The compound's structural characteristics allow it to interact with specific messenger RNA molecules, influencing their translation efficiency based on their 5' untranslated regions .

Pateamine A exhibits a range of biological activities, most notably its cytotoxicity against various cancer cell lines. It has shown effectiveness in preventing muscle wasting caused by cytokines such as interferon gamma and tumor necrosis factor alpha, making it a candidate for treating cachexia . Additionally, studies indicate that low doses of pateamine A can selectively inhibit the expression of pro-cachectic factors while promoting myogenic differentiation in muscle cells, highlighting its potential therapeutic applications beyond oncology .

The synthesis of pateamine A has been explored through various methodologies. Notably, the asymmetric synthesis reported by Alois Fürstner highlights the complexity involved in constructing this compound due to its intricate structure. Simplified analogues have also been synthesized to study structure-activity relationships and improve bioactivity profiles. These methods often involve multi-step reactions including the formation of key intermediates and strategic functional group modifications .

Example Synthesis Pathways- Convergent Design: Utilizes base-induced opening of δ-valerolactone and Julia–Kocienski olefination.

- Catalysis-Based Approaches: Employs transition metal catalysis for constructing complex frameworks .

Pateamine A's primary applications lie in cancer therapy and the treatment of cachexia. Its ability to inhibit translation initiation makes it a valuable tool for research into cancer biology and muscle wasting syndromes. Furthermore, its immunosuppressive properties have led to investigations into its potential use in managing autoimmune diseases and transplant rejection scenarios .

Interaction studies have revealed that pateamine A primarily targets eukaryotic initiation factor 4A, leading to significant alterations in protein synthesis dynamics. The compound's selective inhibition based on mRNA 5' untranslated regions indicates a sophisticated mechanism that could be exploited for therapeutic purposes. Research has demonstrated that pateamine A induces stress granule formation, which plays a role in cellular responses to stress and may contribute to its biological effects .

Pateamine A shares structural and functional similarities with several other compounds known for their biological activities. Below are some notable compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Patulin | Fungi (e.g., Penicillium) | Antifungal, cytotoxic | Contains a lactone ring |

| Brevianamide F | Marine sponge | Antitumor | Contains an amide bond |

| Echinomycin | Soil bacteria | Antibacterial, antitumor | Features an unusual cyclic structure |

| Cylindrospermopsin | Cyanobacteria | Cytotoxic | Contains a unique carbamate moiety |

Uniqueness of Pateamine A

Pateamine A is distinguished by its specific mechanism of action targeting eukaryotic initiation factor 4A and its unique thiazole ring structure. Unlike other compounds listed, it demonstrates selective inhibition based on mRNA characteristics, making it particularly interesting for further pharmacological research.

The biosynthetic pathway of pateamine A in Mycale hentscheli represents a sophisticated trans-acyltransferase polyketide synthase and nonribosomal peptide synthetase hybrid system [1] [2]. This complex molecular machinery operates through a thirteen-module assembly line that constructs the macrodiolide structure through sequential condensation reactions [2].

The initiation module contains a glycine-activating adenylation domain coupled with an N-methyltransferase domain, which generates N,N-dimethylglycine as the starter unit for chain A biosynthesis [2]. This dual methylation process is catalyzed by the N-methyltransferase domain that performs sequential methylation reactions using S-adenosylmethionine as the methyl donor [2].

Chain A biosynthesis proceeds through eight specialized modules that incorporate various structural modifications. Module 2 contains a dehydrating module with a C-methyltransferase domain, installing an α-methyl group and creating the first α,β-olefinic extension [2]. Module 3 performs additional dehydration to extend the α,β-unsaturated system [2]. The β-branching capability is exemplified in Module 4, which contains three acyl carrier protein domains with β-branching enzyme recruitment signatures, facilitating β-methyl incorporation [2].

Module 5 represents an unusual β-hydroxy incorporation module where the dehydratase domain is catalytically inactive due to a histidine to aspartate substitution, allowing β-hydroxy group retention [2]. Module 6 orchestrates thiazole ring formation through heterocyclization domains, adenylation domains, and oxidation domains, each present in duplicate copies along with three peptidyl carrier protein domains [2].

Module 7 contains three β-branching acyl carrier protein domains and an enoylreductase domain, processing β-methylated moieties to their fully reduced forms [2]. Module 8 concludes chain A synthesis through a pyridoxal-5'-phosphate-dependent aminotransferase domain that governs β-amino subunit incorporation [2].

Chain B biosynthesis initiates with Module 9, which utilizes two trans-acyltransferase domains to coordinate β-ketobutyrate formation from malonyl-acyl carrier protein and acetyl-coenzyme A [2]. Module 10 contains four consecutive β-acyl carrier protein domains for β-methylation, while Module 11 installs a Z-configured α,β-olefinic moiety to complete chain B production [2].

The chain transfer and macrolactonization mechanism involves Module 12, which features a unique acyl carrier protein arrangement with ACP1-C-ACP2 organization [2]. This configuration facilitates chain B transfer to ACP2, followed by C-domain-catalyzed condensation where the terminal hydroxyl group of chain B displaces chain A through esterification [2]. The linear ester is subsequently transferred to Module 13 for thioesterase-catalyzed macrolactonization, yielding the final macrodiolide structure [2].

Multiproducer Microbiome Generation of Chemical Diversity

The multiproducer microbiome of Mycale hentscheli represents a paradigm shift in understanding marine sponge secondary metabolite production [3] [4]. Unlike the single-producer model observed in Theonella swinhoei, where Entotheonella species dominate chemical production, Mycale hentscheli employs a cooperative consortium of multiple bacterial symbionts to generate chemical diversity [3] [4].

Metagenomic analysis of five Mycale hentscheli specimens revealed 26 high-quality metagenome-assembled genomes with greater than 85% completeness and less than 15% contamination [1] [5]. This moderately complex microbiome distributes biosynthetic potential across a broad phylogenetic range of bacteria, with 188 additional biosynthetic gene clusters identified beyond the three known polyketide families [3] [4].

The taxonomic diversity encompasses unprecedented bacterial lineages not previously associated with secondary metabolite production [3] [4]. Candidatus Patea custodiens belongs to Kiritimatiellaeota, a recently proposed phylum with low sequence identity to cultivated representatives [2] [3]. Candidatus Entomycale ignis represents Proteobacteria, while Candidatus Caria hoplita affiliates with Nitrosococcaceae [2] [3]. This phylogenetic breadth demonstrates that microbial dark matter harbors diverse producer taxa with unrecognized drug discovery potential [3] [4].

The cooperative symbiosis model involves multiple species contributing collectively to the defensive chemical arsenal of the holobiont [1] [5]. Each bacterial producer maintains relatively modest secondary metabolomes individually, but their combined biosynthetic output creates the chemically rich environment characteristic of Mycale hentscheli [3] [4]. This distributed production system contrasts sharply with single-producer models and provides ecological advantages through metabolic specialization [3] [4].

Microbiome stability analysis revealed remarkable consistency across specimens and temporal scales [2] [3]. Seventeen of the 26 high-quality metagenome-assembled genomes appeared in at least four of five specimens, indicating stable maintenance of the defined microbiome [2]. This compositional stability persists despite individual variation in relative abundances, suggesting essential ecological roles for core microbiome members [2] [3].

The chemical variability characteristic of Mycale hentscheli populations now finds rational explanation through multiproducer dynamics [3] [4]. Individual specimens contain varying proportions of different bacterial producers, leading to chemotype differences where samples may contain all three polyketide groups, two groups, or single compounds [3] [4]. This producer-dependent variation provides adaptive flexibility while maintaining core defensive capabilities [3] [4].

Gene Clusters Associated with Pateamine A Biosynthesis

The biosynthetic gene cluster responsible for pateamine A production spans approximately 115 kilobases and encodes a complex hybrid system combining trans-acyltransferase polyketide synthase and nonribosomal peptide synthetase modules [2]. This gene cluster architecture represents one of the most sophisticated bacterial biosynthetic systems characterized from marine sponge symbionts [2].

The core polyketide synthase genes organize into thirteen modules with distinct domain arrangements that deviate from classical cis-acyltransferase systems [2]. Module organization follows the trans-acyltransferase paradigm where acyltransferase activity is provided by free-standing enzymes rather than integrated domains [2]. Two trans-acting acyltransferases coordinate substrate loading throughout the polyketide synthase complex [2].

Domain analysis reveals specialized functional elements critical for pateamine A biosynthesis [2]. The N-methyltransferase domain in Module 1 exhibits dual methylation capability, creating the N,N-dimethylglycine starter unit [2]. β-branching modules contain multiple acyl carrier protein domains with signature sequences for β-branching enzyme recruitment, enabling methyl group installation at β-carbon positions [2].

The thiazole biosynthesis module (Module 6) represents a unique architectural feature with duplicated heterocyclization, adenylation, and oxidation domains accompanied by three peptidyl carrier protein domains [2]. This domain multiplication likely ensures efficient thiazole ring formation and proper substrate channeling through the complex cyclization process [2].

Ketosynthase domain specificity analysis using phylogenetic methods predicted substrate preferences and stereospecificity for each elongation step [2]. The ketosynthase domains exhibit β-branching specificity consistent with pateamine A structural features, particularly the methyl substitutions at C6, C13, and C20 positions [2].

Regulatory elements within the gene cluster include two putative transcriptional regulators that likely coordinate expression of the biosynthetic machinery [2]. Transport genes encode efflux pumps for product secretion, while tailoring genes provide post-assembly modifications essential for biological activity [2].

The gene cluster also harbors additional biosynthetic potential beyond pateamine A production [3]. Five additional trans-acyltransferase polyketide synthase clusters exist within the Candidatus Patea custodiens genome, including a complete cluster with architectural similarity to psymberin biosynthesis, suggesting isocoumarin-type compound production [3]. A large 34-kilobase fragment ending with a thioesterase domain indicates at least two additional polyketides currently unknown from Mycale hentscheli [3].

Comparative genomics demonstrates that pateamine biosynthetic genes are consistently present across multiple specimens despite variable abundance of Candidatus Patea custodiens [2]. Read mapping against the complete pateamine biosynthetic pathway showed greater than 99% coverage in all samples containing detectable Candidatus Patea custodiens, confirming biosynthetic capacity retention [2].

Symbiotic Relationship with "Patea custodiens" Bacteria

The symbiotic relationship between Mycale hentscheli and Candidatus Patea custodiens exemplifies obligate bacterial-sponge mutualism centered on specialized metabolite production [2] [3]. This partnership represents a novel symbiotic model where chemical defense depends on bacterial biosynthetic capacity rather than host metabolism [2] [3].

Candidatus Patea custodiens belongs to Kiritimatiellaeota, a recently established phylum previously assigned to Verrucomicrobia subdivision 5 [2] [6]. Phylogenetic analysis of the 16S ribosomal RNA gene revealed low sequence identity (90.3%) to Kiritimatiella glycovorans, the sole cultivated representative of this phylum [2] [6]. Whole genome-based phylogeny confirmed Kiritimatiellaeota affiliation and identified closest neighbors within this poorly characterized lineage [2].

The taxonomic novelty of Candidatus Patea custodiens extends beyond phylogenetic placement to metabolic capabilities [2] [3]. Kiritimatiellaeota members were not previously known as natural product sources, making pateamine A production a unique biosynthetic discovery for this phylum [2] [3]. The proposed species name derives from Latin custos, meaning guardian, reflecting the defensive role of pateamine A in sponge ecology [2].

Genome characteristics of Candidatus Patea custodiens indicate substantial biosynthetic investment with multiple polyketide synthase clusters beyond pateamine A production [3]. The genome completeness of 94.4% with 2.8% contamination provides comprehensive insight into metabolic capabilities and ecological specialization [1] [5]. Genome size estimates suggest moderate complexity consistent with specialized symbiotic bacteria [1] [5].

Abundance patterns of Candidatus Patea custodiens show significant variation among individual sponges and temporal samples [2]. High abundance was detected in four of five specimens analyzed, but pateamine A production was detectable in only one sample using nuclear magnetic resonance spectroscopy [2]. This disconnection between bacterial presence and metabolite detection suggests complex regulation of biosynthetic gene expression [2].

The metabolic dependence between host and symbiont likely involves nutrient exchange and environmental buffering [2] [3]. Candidatus Patea custodiens presumably depends on host-derived nutrients and protected niche conditions, while providing chemical defense through pateamine A production [2] [3]. This reciprocal relationship creates selective pressure for mutualistic cooperation and long-term association [2] [3].

Transmission mechanisms for Candidatus Patea custodiens remain largely unknown due to cultivation challenges and limited ecological studies [2]. Vertical transmission through reproductive stages is presumed based on microbiome stability and consistent presence across geographically separated populations [2]. Horizontal acquisition cannot be excluded but seems less likely given host specificity and specialized metabolic integration [2].

The ecological advantage provided by Candidatus Patea custodiens extends beyond individual predator deterrence to community-level interactions [2] [3]. Pateamine A serves as a potent translation inhibitor that disrupts eukaryotic protein synthesis, making it highly effective against diverse predators and competitors [7]. This broad-spectrum activity provides significant survival advantages in competitive marine environments [7].

Coevolutionary dynamics between Mycale hentscheli and Candidatus Patea custodiens likely involve ongoing adaptation to environmental pressures and metabolic optimization [2] [3]. The presence of multiple biosynthetic gene clusters in Candidatus Patea custodiens suggests evolutionary flexibility and capacity for generating novel defensive compounds [3]. This biosynthetic versatility provides adaptive potential for changing ecological conditions [3].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

Selective targeting of the DEAD-box RNA helicase eukaryotic initiation factor (eIF) 4A by natural products

Leo Shen, Jerry PelletierPMID: 31782447 DOI: 10.1039/c9np00052f

Abstract

Covering: up to 2019Pharmacological targeting of eukaryotic mRNA translation initiation is a promising approach for cancer therapy, since several signaling pathways that are commonly deregulated during tumor progression converge on this process. The DEAD-box helicase, eukaryotic initiation factor (eIF) 4A, is essential for translation initiation and facilitates the loading of the 43S pre-initiation complex onto mRNAs. Hippuristanol, rocaglates, and pateamine A are natural products that each target eIF4A by interfering with the helicase's RNA-binding activity in distinct manners. They exert a selective change in gene expression that results in potent anti-tumorigenic activity in pre-clinical studies. This review will provide an update on the molecular mechanisms of action of these natural products.Investigation of the mechanism of action of a potent pateamine A analog, des-methyl, des-amino pateamine A (DMDAPatA)

Sai Shilpa Kommaraju, Julieta Aulicino, Shruthi Gobbooru, Jing Li, Mingzhao Zhu, Daniel Romo, Woon-Kai LowPMID: 32008367 DOI: 10.1139/bcb-2019-0307

Abstract

The natural product pateamineA (PatA) is a highly potent antiproliferative agent. PatA and the simplified analog desmethyl, desamino pateamineA (DMDAPatA) have exhibited cytotoxicity selective for rapidly proliferating cells, and have been shown to inhibit cap-dependent translation initiation through binding to eIF4A (eukaryotic initiation factor 4A) of the eIF4F complex. PatA and DMDAPatA are both known to stimulate the RNA-dependent ATPase, and ATP-dependent RNA helicase activities of eIF4A. The impact of other eIF4F components, eIF4E and eIF4G, on DMDAPatA action were investigated in vitro and in cultured mammalian cells. The perturbation of the eIF4A-eIF4G association was found to be eIF4E- and mRNA cap-dependent. An inhibitory effect on helicase activity of eIF4A was observed when it was part of a complex that mimicked the eIF4F complex. We propose a model of action for DMDAPatA (and by supposition PatA) where the cellular activity of the compound is dependent on an "active" eIF4F complex.Catalysis-Based Total Syntheses of Pateamine A and DMDA-Pat A

Chun-Xiang Zhuo, Alois FürstnerPMID: 30056701 DOI: 10.1021/jacs.8b05094

Abstract

The marine natural product pateamine A (1) and its somewhat simplified designer analogue DMDA-Pat A (2) (DMDA = desmethyl-desamino) are potently cytotoxic compounds; most notably, 2 had previously been found to exhibit a promising differential in vivo activity in xenograft melanoma models, even though the ubiquitous eukaryotic initiation factor 4A (eIF4A) constitutes its primary biological target. In addition, 1 had also been identified as a possible lead in the quest for medication against cachexia, an often lethal muscle wasting syndrome affecting many immunocompromised or cancer patients. The short supply of these macrodiolides, however, rendered a more detailed biological assessment difficult. Therefore, a new synthetic approach to 1 and 2 has been devised, which centers on an unorthodox strategy for the formation of the highly isomerization-prone but essential Z, E-configured dienoate substructure embedded into the macrocyclic core. This motif was encoded in the form of a 2-pyrone ring and unveiled only immediately before macrocyclization by an unconventional iron-catalyzed ring opening/cross-coupling reaction, in which the enol ester entity of the pyrone gains the role of a leaving group. Since the required precursor was readily available by gold catalysis, this strategy rendered the overall sequence short, robust, and scalable. A surprisingly easy protecting group management together with a much improved end game for the formation of the trienyl side chain via a modern Stille coupling protocol also helped to make the chosen route practical. Change of a single building block allowed the synthesis to be redirected from the natural lead compound 1 toward its almost equipotent analogue 2. Isolation and reactivity profiling of pyrone tricarbonyliron complexes provide mechanistic information as well as insights into the likely origins of the observed chemoselectivity.Targeting translation: eIF4E as an emerging anticancer drug target

Chunwan Lu, Levi Makala, Daqing Wu, Yafei CaiPMID: 26775675 DOI: 10.1017/erm.2015.20

Abstract

The translation initiation factor eIF4E mediates a rate-limiting process that drives selective translation of many oncongenic proteins such as cyclin D1, survivin and VEGF, thereby contributing to tumour growth, metastasis and therapy resistance. As an essential regulatory hub in cancer signalling network, many oncogenic signalling pathways appear to converge on eIF4E. Therefore, targeting eIF4E-mediated cap-dependent translation is considered a promising anticancer strategy. This paper reviews the strategies that can be used to target eIF4E, highlighting agents that target eIF4E activity at each distinct level.Shigella flexneri modulates stress granule composition and inhibits stress granule aggregation

Pascale Vonaesch, François-Xavier Campbell-Valois, Alexandre Dufour, Philippe J Sansonetti, Pamela SchnupfPMID: 27282465 DOI: 10.1111/cmi.12561

Abstract

Invasion and multiplication of the facultative, cytosolic, enteropathogen Shigella flexneri within the colonic epithelial lining leads to an acute inflammatory response, fever and diarrhea. During the inflammatory process, infected cells are subjected to numerous stresses including heat, oxidative stress and genotoxic stress. The evolutionarily conserved pathway of cellular stress management is the formation of stress granules that store translationally inactive cellular mRNAs and interfere with cellular signalling pathways by sequestering signalling components. In this study, we investigated the ability of S. flexneri-infected cells to form stress granules in response to exogenous stresses. We found that S. flexneri infection inhibits movement of the stress granule markers eIF3 and eIF4B into stress granules and prevents the aggregation of G3BP1 and eIF4G-containing stress granules. This inhibition occurred only with invasive, but not with non-invasive bacteria and occurred in response to stresses that induce translational arrest through the phosphorylation of eIF2α and by treating cells with pateamine A, a drug that induces stress granules by inhibiting the eIF4A helicase. The S. flexneri-mediated stress granule inhibition could be largely phenocopied by the microtubule-destabilizing drug nocodazole and while S. flexneri infection did not lead to microtubule depolymerization, infection greatly enhanced acetylation of alpha-tubulin. Our data suggest that qualitative differences in the microtubule network or subversion of the microtubule-transport machinery by S. flexneri may be involved in preventing the full execution of this cellular stress response.Synthesis of a simplified triazole analogue of pateamine A

A Hemi Cumming, Sarah L Brown, Xu Tao, Claire Cuyamendous, Jessica J Field, John H Miller, Joanne E Harvey, Paul H Teesdale-SpittlePMID: 27180995 DOI: 10.1039/c6ob00086j

Abstract

Pateamine A is a naturally occurring metabolite extracted from the marine sponge Mycale hentscheli. It exhibits potent cytotoxicity towards cancer cell lines and has been shown to target protein translation initiation via inhibition of the function of eukaryotic initiation factor 4A proteins. We have synthesised a simplified analogue of pateamine A, consisting of the skeletal core of the natural product but with the thiazole heterocycle replaced by a triazole. The convergent design of the synthesis features a base-induced opening of a δ-valerolactone to access the Z,E-dienoate moiety, Julia-Kocienski olefination and copper-catalysed azide-alkyne cycloaddition. Bioactivity testing of the simplified pateamine A analogue (3) indicated a significant reduction in cytotoxicity, compared to natural pateamine A. We propose that this reduced activity is due mainly to the substitution of the thiazole for the triazole heterocycle. This supports the hypothesis that the thiazole of pateamine A is important for binding to its biological target.A comparative study of small molecules targeting eIF4A

Sai Kiran Naineni, Rayelle Itoua Maïga, Regina Cencic, Andrea A Putnam, Luis A Amador, Abimael D Rodriguez, Eckhard Jankowsky, Jerry PelletierPMID: 32014999 DOI: 10.1261/rna.072884.119

Abstract

The PI3K/Akt/mTOR kinase pathway is extensively deregulated in human cancers. One critical node under regulation of this signaling axis is eukaryotic initiation factor (eIF) 4F, a complex involved in the control of translation initiation rates. eIF4F-dependent addictions arise during tumor initiation and maintenance due to increased eIF4F activity-generally in response to elevated PI3K/Akt/mTOR signaling flux. There is thus much interest in exploring eIF4F as a small molecule target for the development of new anticancer drugs. The DEAD-box RNA helicase, eIF4A, is an essential subunit of eIF4F, and several potent small molecules (rocaglates, hippuristanol, pateamine A) affecting its activity have been identified and shown to demonstrate anticancer activity in vitro and in vivo in preclinical models. Recently, a number of new small molecules have been reported as having the capacity to target and inhibit eIF4A. Here, we undertook a comparative analysis of their biological activity and specificity relative to the eIF4A inhibitor, hippuristanol.Stress Granule-Inducing Eukaryotic Translation Initiation Factor 4A Inhibitors Block Influenza A Virus Replication

Patrick D Slaine, Mariel Kleer, Nathan K Smith, Denys A Khaperskyy, Craig McCormickPMID: 29258238 DOI: 10.3390/v9120388

Abstract

Eukaryotic translation initiation factor 4A (eIF4A) is a helicase that facilitates assembly of the translation preinitiation complex by unwinding structured mRNA 5' untranslated regions. Pateamine A (PatA) and silvestrol are natural products that disrupt eIF4A function and arrest translation, thereby triggering the formation of cytoplasmic aggregates of stalled preinitiation complexes known as stress granules (SGs). Here we examined the effects of eIF4A inhibition by PatA and silvestrol on influenza A virus (IAV) protein synthesis and replication in cell culture. Treatment of infected cells with either PatA or silvestrol at early times post-infection resulted in SG formation, arrest of viral protein synthesis and failure to replicate the viral genome. PatA, which irreversibly binds to eIF4A, sustained long-term blockade of IAV replication following drug withdrawal, and inhibited IAV replication at concentrations that had minimal cytotoxicity. By contrast, the antiviral effects of silvestrol were fully reversible; drug withdrawal caused rapid SG dissolution and resumption of viral protein synthesis. IAV inhibition by silvestrol was invariably associated with cytotoxicity. PatA blocked replication of genetically divergent IAV strains, suggesting common dependence on host eIF4A activity. This study demonstrates that the core host protein synthesis machinery can be targeted to block viral replication.eIF4A inhibition prevents the onset of cytokine-induced muscle wasting by blocking the STAT3 and iNOS pathways

Zvi Cramer, Jason Sadek, Gabriela Galicia Vazquez, Sergio Di Marco, Arnim Pause, Jerry Pelletier, Imed-Eddine GallouziPMID: 29849089 DOI: 10.1038/s41598-018-26625-9

Abstract

Cachexia is a deadly muscle wasting syndrome that arises under conditions linked to chronic inflammation, such as cancer. Cytokines, including interferon γ (IFNγ), tumor necrosis factor α (TNFα) and interleukin-6 (IL-6), and their downstream effectors such as Signal Transducer and Activator of Transcription 3 (STAT3), have been shown to play a prominent role in muscle wasting. Previously, we demonstrated that Pateamine A (PatA), a compound that targets eukaryotic initiation factor 4A (eIF4A), could prevent muscle wasting by modulating the translation of the inducible Nitric Oxide Synthase (iNOS) mRNA. Here we show that hippuristanol, a compound that impedes eIF4A in a manner distinct from PatA, similarly inhibits the iNOS/NO pathway and cytokine-induced muscle wasting. Furthermore, we show that hippuristanol perturbs the activation of the STAT3 pathway and expression of STAT3-gene targets such as IL-6. The decreased activation of STAT3, which resulted from a decrease in STAT3 protein expression, was due to the inhibition of STAT3 translation as there were no changes in STAT3 mRNA levels. These effects are likely dependent on the inhibition of eIF4A activity since we observed similar results using PatA. Our results identify the inhibition of eIF4A-responsive transcripts, such as STAT3, as a viable approach to alleviate cachexia.Pateamine A-sensitive ribosome profiling reveals the scope of translation in mouse embryonic stem cells

Alexandra Popa, Kevin Lebrigand, Pascal Barbry, Rainer WaldmannPMID: 26764022 DOI: 10.1186/s12864-016-2384-0

Abstract

Open reading frames are common in long noncoding RNAs (lncRNAs) and 5'UTRs of protein coding transcripts (uORFs). The question of whether those ORFs are translated was recently addressed by several groups using ribosome profiling. Most of those studies concluded that certain lncRNAs and uORFs are translated, essentially based on computational analysis of ribosome footprints. However, major discrepancies remain on the scope of translation and the translational status of individual ORFs. In consequence, further criteria are required to reliably identify translated ORFs from ribosome profiling data.We examined the effect of the translation inhibitors pateamine A, harringtonine and puromycin on murine ES cell ribosome footprints. We found that pateamine A, a drug that targets eIF4A, allows a far more accurate identification of translated sequences than previously used drugs and computational scoring schemes. Our data show that at least one third but less than two thirds of ES cell lncRNAs are translated. We also identified translated uORFs in hundreds of annotated coding transcripts including key pluripotency transcripts, such as dicer, lin28, trim71, and ctcf.

Pateamine A inhibition data clearly increase the precision of the detection of translated ORFs in ribosome profiling experiments. Our data show that translation of lncRNAs and uORFs in murine ES cells is rather common although less pervasive than previously suggested. The observation of translated uORFs in several key pluripotency transcripts suggests that translational regulation by uORFs might be part of the network that defines mammalian stem cell identity.

Explore Compound Types